molecular formula C15H19NO3 B1244138 Bassiatin

Bassiatin

Cat. No. B1244138
M. Wt: 261.32 g/mol
InChI Key: YOKBTBNVNCFOBF-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bassiatin is a member of the class of morpholines that is morpholine-2,5-dione substituted by a benzyl, isopropyl and a methyl group at positions 3, 6 and 4 respectively. It is isolated from the culture broth of the fungus Beauveria bassiana and acts as a platelet aggregation inhibitor. It has a role as a metabolite, an antimicrobial agent and a platelet aggregation inhibitor. It is a member of morpholines and a diketone.

Scientific Research Applications

1. Anticancer Properties

  • Breast Cancer Cell Inhibition: Bassiatin, sourced from certain fungi, has shown notable inhibitory effects on MCF-7 breast cancer cell proliferation, particularly through its anti-oestrogenic properties (Meng et al., 2011). It was observed that Bassiatin effectively induces cell cycle arrest and exerts an antioestrogen effect, which may be valuable in ERα-positive breast cancer therapy.
  • Comparison with Tamoxifen: Studies have found that Bassiatin is more effective than Tamoxifen, a standard SERM used in hormonotherapy for breast cancer, in terms of its inhibitory impact on breast cancer cells (Özgör & Keskin, 2021).

2. Platelet Aggregation Inhibition

  • Blood Clot Prevention: Bassiatin has been identified as a new platelet aggregation inhibitor. It was isolated from Beauveria bassiana and demonstrated significant inhibition of ADP-induced aggregation of rabbit platelets (Kagamizono et al., 1995). This finding suggests potential applications in the treatment and prevention of blood clotting disorders.

3. Apoptosis Induction in Cancer Cells

  • Cell Cycle and Apoptosis Regulation: Research on Bassiatin has shown that it activates pathways leading to apoptosis in MCF-7 cells, a type of breast cancer cell, by affecting key regulators like ERK1/2 and Akt (Meng et al., 2012). This indicates its potential as an anti-cancer agent through the modulation of cell survival and death pathways.

4. Cytotoxic Activity

  • Marine-Derived Fungus Compounds: Bassiatin has been isolated from marine-derived fungi and shown significant cytotoxic activities against certain human cancer cell lines, suggesting its potential as a natural source for cancer treatment (Huang et al., 2017).

5. Chemical Composition Studies

  • Chemical Analysis in Medicinal Plants: Investigations into the chemical composition of plants like Thymelaea lythroides have identified Bassiatin as one of the secondary metabolites, underscoring its presence and role in various plant species (Kabbaj et al., 2013).

properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3S,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13+/m0/s1

InChI Key

YOKBTBNVNCFOBF-QWHCGFSZSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C

SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

synonyms

4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
bassiatin
lateritin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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